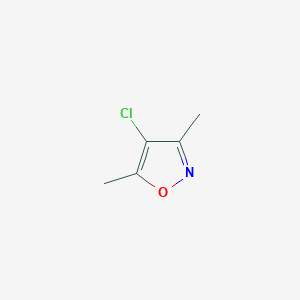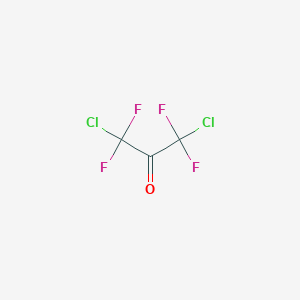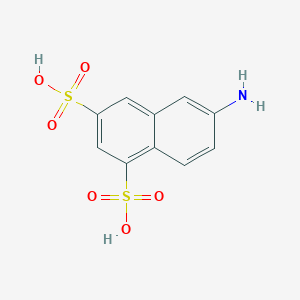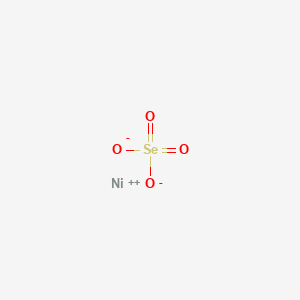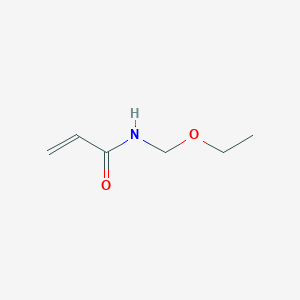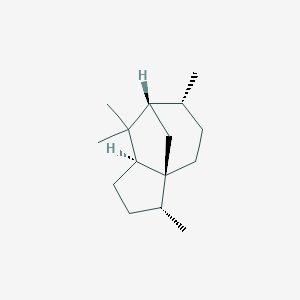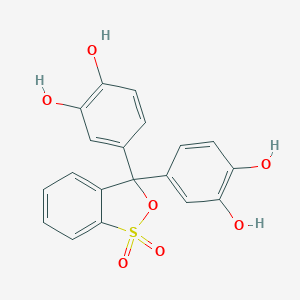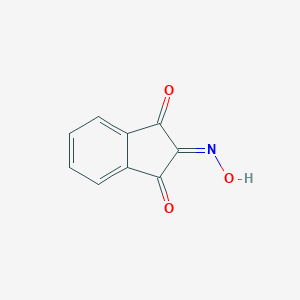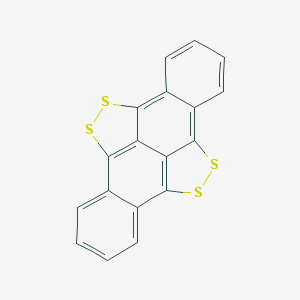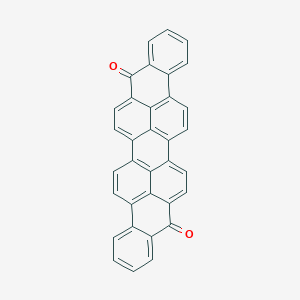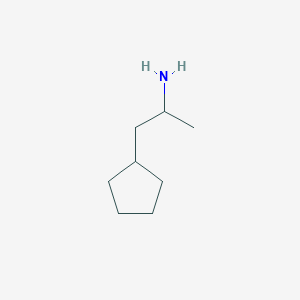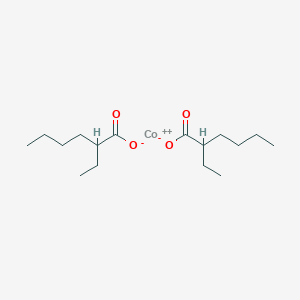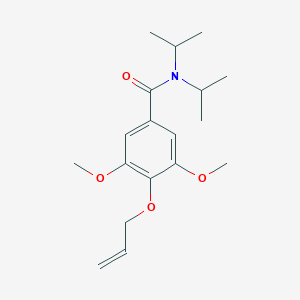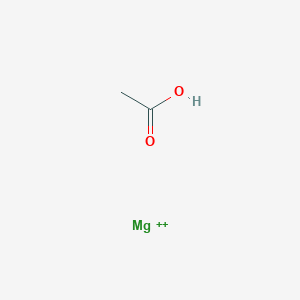
Magnesium acetate
Overview
Description
Magnesium acetate is a chemical compound that is the magnesium salt of acetic acid. It is commonly found in its tetrahydrate form, with the chemical formula ( \text{Mg(CH}_3\text{COO)}_2 \cdot 4\text{H}_2\text{O} ). This compound appears as white hygroscopic crystals and is highly soluble in water. This compound is used in various scientific and industrial applications due to its properties and reactivity .
Mechanism of Action
Target of Action
Magnesium acetate primarily targets the Sodium/potassium-transporting ATPase subunit alpha-1 in humans . This protein plays a crucial role in establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which are necessary for osmoregulation, nerve impulse transmission, and muscle contraction .
Mode of Action
It is known that magnesium ions can electrostatically stabilize the adenylyl cyclase complex, enhancing its catalytic actions and production of camp . This interaction can lead to various downstream effects, influencing numerous cellular processes .
Biochemical Pathways
Magnesium is a key player in numerous metabolic processes, acting as a cofactor in over 300 enzymatic reactions . It is involved in protein synthesis, energy production, and DNA stability . Magnesium ions are essential for ATPase function, phosphorylation events, and glycolytic enzymes . They also act as a co-factor for enzymes important for macromolecule synthesis, such as DNA/RNA polymerases and tRNA synthetases .
Pharmacokinetics
It is known that magnesium homeostasis is regulated through absorption in the intestine and reabsorption in the kidneys . Roughly 30% of ingested magnesium is absorbed by the intestine, although the extent of absorption depends on the body’s magnesium status . The kidneys reabsorb about 95% of the filtered magnesium
Result of Action
The action of this compound can result in various molecular and cellular effects. As a cofactor in many enzymatic reactions, magnesium is essential for protein synthesis, energy production, and DNA stability . Disturbances in intracellular magnesium concentrations can result in delayed cell growth and metabolic defects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is used as a snow melting agent due to its low corrosion and concrete-safe properties . Its environmental friendliness and full biodegradability make it an appealing choice for those looking to minimize the ecological impact of ice-melting agents . Furthermore, the action of this compound can be influenced by temperature, as it decomposes around 380-400 °C .
Biochemical Analysis
Biochemical Properties
Magnesium, a component of magnesium acetate, is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the human body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . This compound, therefore, can be expected to interact with a wide range of enzymes, proteins, and other biomolecules, influencing these biochemical reactions.
Cellular Effects
The effects of this compound on cells are largely due to the presence of magnesium. Magnesium is essential for every human body cell . It is involved in numerous physiological and biochemical processes, helping cells achieve higher photosynthetic efficiency, nitrogen use efficiency, and stress resistance . Therefore, this compound can be expected to have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the magnesium ion. Magnesium is critical for several cellular functions, including oxidative phosphorylation and glycolysis, and is also required for a number of steps during the synthesis of DNA, RNA, and proteins . Therefore, this compound, through the magnesium ion, can bind to ATP to participate in energy metabolism, stabilize ribosomal association and activity to impact protein synthesis, and influence photosynthesis .
Metabolic Pathways
This compound, through the magnesium ion, is involved in numerous metabolic pathways. Magnesium is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions, including those involved in energy metabolism, protein synthesis, and nucleic acid synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be influenced by various factors, including the presence of specific transporters and binding proteins. Magnesium, a component of this compound, is the most common intracellular divalent cation and the second most abundant cation in intracellular fluid .
Preparation Methods
Magnesium acetate can be synthesized through several methods:
Reaction with Magnesium Hydroxide: Magnesium hydroxide reacts with acetic acid to produce this compound and water[ 2\text{CH}_3\text{COOH} + \text{Mg(OH)}_2 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]
Reaction with Magnesium Carbonate: Magnesium carbonate reacts with acetic acid to form this compound, carbon dioxide, and water[ 2\text{CH}_3\text{COOH} + \text{MgCO}_3 \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Reaction with Metallic Magnesium: Metallic magnesium reacts with acetic acid dissolved in dry benzene, producing this compound and hydrogen gas[ \text{Mg} + 2\text{CH}_3\text{COOH} \rightarrow \text{Mg(CH}_3\text{COO)}_2 + \text{H}_2 ] These methods are commonly used in both laboratory and industrial settings
Chemical Reactions Analysis
Magnesium acetate undergoes various chemical reactions:
Decomposition: Upon heating, this compound decomposes to form magnesium oxide and acetic acid.
Reaction with Strong Acids: this compound reacts with strong acids to form magnesium salts and acetic acid.
Reaction with Bases: It reacts with bases to form magnesium hydroxide and acetate salts.
Common reagents and conditions used in these reactions include acetic acid, strong acids like hydrochloric acid, and bases like sodium hydroxide. The major products formed from these reactions are magnesium oxide, magnesium salts, and acetic acid .
Scientific Research Applications
Magnesium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a source of magnesium ions in various chemical reactions and experiments.
Biology: this compound is used in molecular biology applications such as batch in vitro transcription of RNA and the crystallization of transcription factor:DNA complexes and proteins.
Medicine: It is used as an electrolyte replenishment in total parenteral nutrition (TPN) therapy and as a laxative to prevent constipation.
Industry: this compound is used as a deicing agent, a catalyst in the production of polyester fabrics, and a stabilizer for polyvinyl chloride (PVC). .
Comparison with Similar Compounds
Magnesium acetate can be compared with other magnesium salts such as:
Magnesium Chloride: Used as a deicing agent and in the production of magnesium metal.
Magnesium Sulfate:
Magnesium Oxide: Used as a refractory material and in the production of magnesium metal.
This compound is unique due to its high solubility in water and its specific applications in molecular biology and as a deicing agent. It is less corrosive to concrete and metal structures compared to other deicing agents like rock salt .
Properties
CAS No. |
142-72-3 |
|---|---|
Molecular Formula |
C2H4MgO2 |
Molecular Weight |
84.36 g/mol |
IUPAC Name |
magnesium;diacetate |
InChI |
InChI=1S/C2H4O2.Mg/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
QOBLJVUECBDJGF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Mg+2] |
Canonical SMILES |
CC(=O)O.[Mg] |
| 142-72-3 | |
physical_description |
Pellets or Large Crystals; Liquid Tetrahydrate: Colorless or white deliquescent solid; [Merck Index] White hygroscopic crystals with a mild odor of acetic acid; [Mallinckrodt Baker MSDS] |
Synonyms |
magnesium acetate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of magnesium acetate tetrahydrate?
A1: this compound tetrahydrate has the molecular formula [Mg(C2H3O2)2(H2O)4] and a molecular weight of 214.49 g/mol. []
Q2: What is known about the crystal structure of this compound tetrahydrate?
A2: It crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 4.8084 Å, b = 11.9943 Å, c = 8.5548 Å, and β = 95.355°. []
Q3: How does the calcination temperature affect the reactivity of magnesium oxide (MgO) produced from this compound?
A3: Calcination temperature significantly impacts MgO surface area and reactivity, influencing its hydration rate and extent to form magnesium hydroxide (Mg(OH)2). []
Q4: Can this compound enhance the hydration of MgO compared to water?
A4: Yes, this compound demonstrably enhances MgO hydration, leading to a higher percentage of Mg(OH)2 formation compared to water. []
Q5: How does the concentration of this compound affect the hydration of MgO?
A5: Increasing the concentration of this compound positively correlates with the degree of MgO hydration. []
Q6: What are the thermal decomposition steps of this compound in a nitrogen atmosphere?
A6: The thermal decomposition involves four stages: (1) dehydration to anhydrous this compound, (2) conversion to magnesium oxalate, (3) transformation of magnesium oxalate to magnesium carbonate, and (4) final decomposition to magnesium oxide. []
Q7: How does this compound function as a road deicer?
A7: this compound acts as a road deicer due to its ability to lower the freezing point of water. It is considered an environmentally friendly alternative to chloride-based deicers. []
Q8: What are the environmental advantages of using this compound as a road deicer compared to traditional chloride-based deicers?
A8: this compound is biodegradable and exhibits less corrosive effects on infrastructure and vehicles compared to sodium chloride and calcium chloride. It also has a reduced negative impact on the environment. [, ]
Q9: Can calcium this compound be used to control emissions from fossil fuel combustion?
A9: Yes, research suggests that calcium this compound can be utilized for simultaneous NOx, SO2, and HCl control in combustion processes. The organic component acts similarly to a fuel in the reburn zone, while the calcium content calcines to CaO, capturing acidic gases. []
Q10: How does the particle size of organic calcium influence its desulfurization efficiency during coal combustion?
A10: Smaller particle sizes of organic calcium lead to improved sulfur removal efficiency during coal combustion. []
Q11: How does this compound contribute to the development of self-healing cementitious composites?
A11: When incorporated into cementitious composites, this compound serves as an organic mineral precursor compound for bacteria. These bacteria metabolize this compound, inducing the precipitation of calcite, which aids in crack healing. []
Q12: Does this compound exhibit protective effects against myocardial ischemia-reperfusion injury?
A12: Research indicates that this compound has protective effects against myocardial ischemia-reperfusion injury in rats. This protection is potentially linked to inhibiting platelet aggregation, scavenging oxygen free radicals, and enhancing myocardial cell energy metabolism. [, ]
Q13: How does this compound interact with Escherichia coli primase, and what are the implications?
A13: this compound induces a conformational change in E. coli primase, specifically by binding to the enzyme in a cooperative manner. This interaction is crucial for primase's function as a single-stranded DNA-dependent RNA polymerase. []
Q14: Can this compound influence the expression of aquaporin-3 in human skin cells?
A14: Studies show that this compound can increase aquaporin-3 (AQP3) expression in human epidermal keratinocyte HaCaT cells. This increase is potentially mediated by the cAMP/PKA pathway and contributes to the skin-moisturizing effects of magnesium. []
Q15: How is this compound used in the synthesis of mesoporous carbon?
A15: this compound can act as a template precursor in the synthesis of mesoporous carbon using potassium humate as a carbon precursor. The controlled thermal decomposition of this compound contributes to the formation of the porous structure. []
Q16: What is the role of this compound in biopolymer electrolytes?
A16: this compound is being explored as a salt in biopolymer electrolytes for potential use in magnesium-ion batteries, offering a biodegradable alternative to traditional lithium-ion batteries. []
Q17: Can this compound impact the solution behavior of amino acids?
A17: Yes, the presence of this compound can influence the apparent molar adiabatic compressibility of amino acids in aqueous solutions, suggesting interactions between this compound and amino acid molecules, potentially affecting their hydration and conformation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
